![molecular formula C20H24FNO5S2 B2486374 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1797262-67-9](/img/structure/B2486374.png)
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
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Description
The interest in sulfonamide and piperidine derivatives stems from their versatile biological activities and their potential in medicinal chemistry. These compounds have been explored for their selective receptor binding and biological activities, leading to the synthesis of novel ligands with improved selectivity and potency.
Synthesis Analysis
Synthetic routes for related compounds often involve coupling reactions, substitution reactions, and the application of protective groups to achieve the desired structural features. For example, the synthesis of biologically active O-substituted derivatives starts with coupling reactions under controlled conditions, followed by substitution reactions to introduce specific functional groups (H. Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing configurations that are stabilized by hydrogen bonding and π-interactions (I. Khan et al., 2013). The detailed structural analysis aids in understanding the conformational preferences and the potential for molecular interactions.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential for modifying the molecular framework and introducing new functional groups. These reactions are influenced by the nature of substituents and the reaction conditions (B. Warren et al., 1987).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in drug design and other areas. For instance, the synthesis and application of a protective group show how modifications can influence the solubility and stability of the protected compounds (S. Spjut et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, the stability of different functional groups, and the influence of substituents on the overall reactivity, are pivotal for the chemical manipulation and application of these molecules. Studies on the methoxylation of piperidine derivatives, for example, provide insights into how functional groups and reaction conditions affect the chemical outcomes (T. Golub et al., 2015).
Scientific Research Applications
Synthetic Chemistry Applications
Compounds with similar structural motifs to "1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine" are often explored for their synthetic utility. For instance, sulfonyl groups attached to aromatic rings and piperidine are frequently used in the synthesis of complex organic molecules. The sulfonyl group can serve as a protecting group for hydroxyl functionalities, facilitating various synthetic transformations. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and utilized for the protection of hydroxyl groups in carbohydrate chemistry, demonstrating the utility of such groups in complex synthetic routes (Spjut, Qian, & Elofsson, 2010).
Medicinal Chemistry Applications
In medicinal chemistry, sulfonyl and piperidine structures are integral components of various bioactive molecules, including drugs and drug candidates. These moieties can impart significant pharmacological properties, such as enzyme inhibition or receptor modulation. For example, compounds bearing piperidine rings and sulfonyl functionalities have been evaluated as anticancer agents, demonstrating promising activity in vitro (Rehman et al., 2018). Moreover, such structures have been explored in the context of selective ligands for neurotransmitter receptors, highlighting their relevance in neurological research (Wang et al., 2001).
Materials Science Applications
In the realm of materials science, sulfonyl and fluorophenyl groups are often involved in the synthesis of polymers and materials with unique properties, such as proton exchange membranes for fuel cell applications. The incorporation of these functional groups into polymer backbones can enhance the material's thermal stability, mechanical strength, and conductivity (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO5S2/c1-3-27-20-11-10-18(13-15(20)2)29(25,26)22-12-4-5-19(14-22)28(23,24)17-8-6-16(21)7-9-17/h6-11,13,19H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENYGOLUWQXNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine |
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